molecular formula C8H9IO3 B1354997 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol CAS No. 37987-21-6

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Cat. No.: B1354997
CAS No.: 37987-21-6
M. Wt: 280.06 g/mol
InChI Key: YQQRUTNMNAZIAR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is an organic compound that features a phenolic structure with hydroxymethyl, iodine, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol typically involves the iodination of a phenolic precursor followed by hydroxymethylation and methoxylation. One common synthetic route is as follows:

    Iodination: The phenolic precursor is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 2-position.

    Hydroxymethylation: The iodinated intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

    Methoxylation: Finally, the hydroxymethylated compound is reacted with methanol and a catalyst like sulfuric acid to introduce the methoxy group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-2-iodo-6-methoxyphenol.

    Reduction: 4-(Hydroxymethyl)-2-hydro-6-methoxyphenol.

    Substitution: 4-(Hydroxymethyl)-2-substituted-6-methoxyphenol.

Scientific Research Applications

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-2-bromo-6-methoxyphenol
  • 4-(Hydroxymethyl)-2-chloro-6-methoxyphenol
  • 4-(Hydroxymethyl)-2-fluoro-6-methoxyphenol

Uniqueness

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability contribute to stronger interactions with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

4-(hydroxymethyl)-2-iodo-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQRUTNMNAZIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569519
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-21-6
Record name 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2-iodo-6-methoxyphenol
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